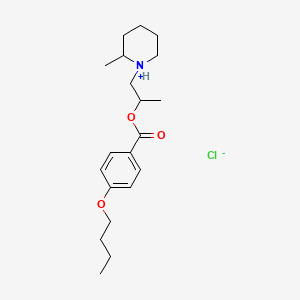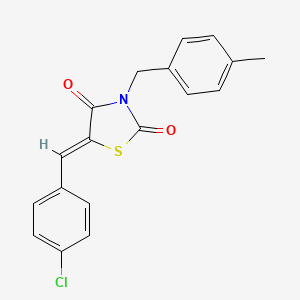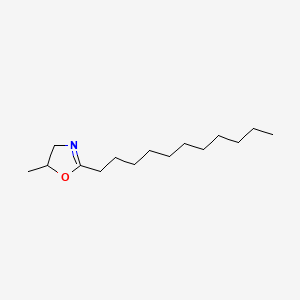
2-Oxazoline, 5-methyl-2-undecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazoline, 5-methyl-2-undecyl- is a member of the oxazoline family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their versatility in various chemical reactions and applications, particularly in the fields of polymer chemistry and biomedical research .
Vorbereitungsmethoden
The synthesis of 2-Oxazoline, 5-methyl-2-undecyl- typically involves the cationic ring-opening polymerization of 2-oxazoline monomers. Industrial production methods often utilize microwave reactors to enhance reaction efficiency and control .
Analyse Chemischer Reaktionen
2-Oxazoline, 5-methyl-2-undecyl- undergoes several types of chemical reactions, including:
Oxidation: Oxazolines can be oxidized to oxazoles using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can convert oxazolines to their corresponding amines.
Substitution: Various nucleophiles can substitute the oxazoline ring, leading to a wide range of derivatives.
Common reagents used in these reactions include Deoxo-Fluor®, manganese dioxide, and bromotrichloromethane . Major products formed from these reactions include oxazoles and substituted oxazolines .
Wissenschaftliche Forschungsanwendungen
2-Oxazoline, 5-methyl-2-undecyl- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Oxazoline, 5-methyl-2-undecyl- involves its ability to undergo cationic ring-opening polymerization. This process allows for the formation of polymers with specific functional groups that can interact with biological molecules, making it useful in drug delivery and protein modification .
Vergleich Mit ähnlichen Verbindungen
2-Oxazoline, 5-methyl-2-undecyl- can be compared to other poly(2-oxazoline)s such as:
Poly(2-methyl-2-oxazoline): (PMeOx)
Poly(2-ethyl-2-oxazoline): (PEtOx)
Poly(2-n-propyl-2-oxazoline): (PnPrOx)
Poly(2-isopropyl-2-oxazoline): (PiPrOx)
Poly(2-cyclopropyl-2-oxazoline): (PcPrOx)
What sets 2-Oxazoline, 5-methyl-2-undecyl- apart is its unique side chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in biomedical and industrial fields .
Eigenschaften
CAS-Nummer |
7504-77-0 |
|---|---|
Molekularformel |
C15H29NO |
Molekulargewicht |
239.40 g/mol |
IUPAC-Name |
5-methyl-2-undecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H29NO/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
LBGJZTWGFPNNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NCC(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


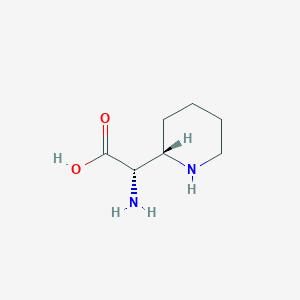

![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)

![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

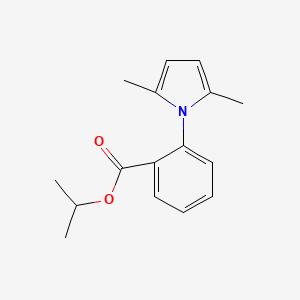
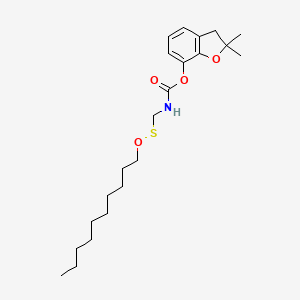
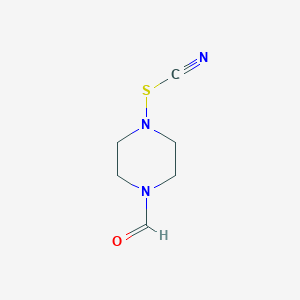
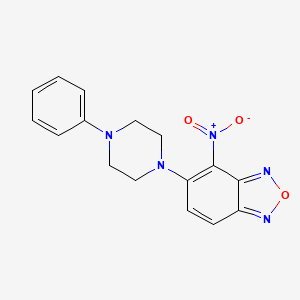
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
